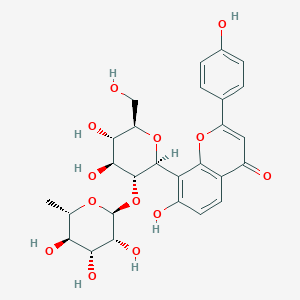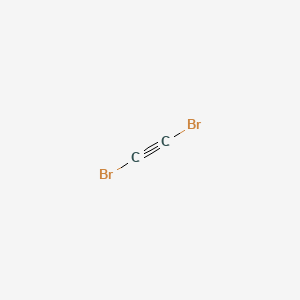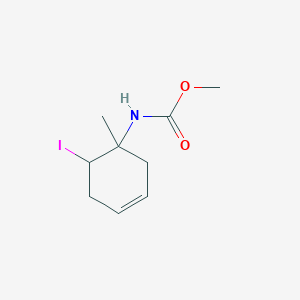
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This particular compound features an iodine atom and a cyclohexene ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of a suitable amine with methyl chloroformate in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of carbamates often involves the use of phosgene or its derivatives. more environmentally friendly methods have been developed, such as the use of dimethyl carbonate as a carbamoylating agent . This method avoids the use of toxic and hazardous reagents, making it a safer and more sustainable option.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of the iodine atom with other functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. This inhibition occurs through the carbamate group binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine at nerve synapses, resulting in prolonged nerve impulses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate is unique due to the presence of the iodine atom and the cyclohexene ring. These structural features contribute to its distinct chemical properties and reactivity compared to other carbamates .
Eigenschaften
CAS-Nummer |
904236-23-3 |
|---|---|
Molekularformel |
C9H14INO2 |
Molekulargewicht |
295.12 g/mol |
IUPAC-Name |
methyl N-(6-iodo-1-methylcyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C9H14INO2/c1-9(11-8(12)13-2)6-4-3-5-7(9)10/h3-4,7H,5-6H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
JMWWGCUDULNSNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCC1I)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


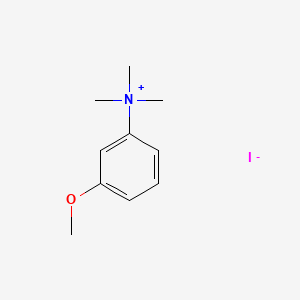

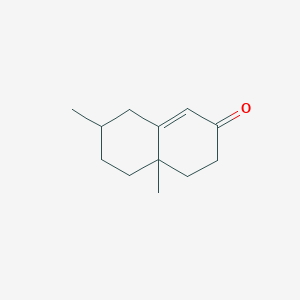
![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)


![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)
![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)
